Isopropylamine hydrobromide

Catalog No.
S1957955
CAS No.
29552-58-7
M.F
C3H10BrN
M. Wt
140.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropylamine hydrobromide

CAS Number

29552-58-7

Product Name

Isopropylamine hydrobromide

IUPAC Name

propan-2-amine;hydrobromide

Molecular Formula

C3H10BrN

Molecular Weight

140.02 g/mol

InChI

InChI=1S/C3H9N.BrH/c1-3(2)4;/h3H,4H2,1-2H3;1H

InChI Key

WGWKNMLSVLOQJB-UHFFFAOYSA-N

SMILES

CC(C)N.Br

Canonical SMILES

CC(C)N.Br

ω-Transaminase-mediated Asymmetric Amination of a Ketone Substrate

Synthesis of Pesticides and Herbicides

Synthesis of Pharmaceuticals

Synthesis of Dye Intermediates

Rubber Vulcanization Accelerators

Production of Surfactants

Isopropylamine hydrobromide is a chemical compound with the molecular formula C₃H₁₀BrN. It is a salt formed from isopropylamine and hydrobromic acid. Isopropylamine itself is a colorless, hygroscopic liquid with an ammonia-like odor, commonly used as an intermediate in the synthesis of various chemical products, including herbicides and pharmaceuticals . The hydrobromide form enhances its stability and solubility in water, making it useful in various applications.

Due to the limited research available, the specific mechanism of action of isopropylamine hydrobromide in biological systems remains unclear.

Isopropylamine hydrobromide is classified as a mild skin and eye irritant [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling this compound.
  • Avoid contact with skin and eyes.
  • Work in a well-ventilated area.
  • Wash hands thoroughly after handling.
  • Store in a cool, dry place away from light and moisture.
Data on Toxicity

Specific data on the toxicity of isopropylamine hydrobromide is limited. However, considering its structural similarity to isopropylamine, it's likely to exhibit some degree of toxicity. Isopropylamine is classified as a harmful substance with potential for acute and chronic effects [].

Isopropylamine hydrobromide participates in several typical reactions associated with alkyl amines:

  • Protonation: It can accept protons to form cationic species.
  • Alkylation: This compound can react with alkyl halides to form larger amines.
  • Acylation: It can react with acyl chlorides or anhydrides to produce amides.
  • Condensation: Isopropylamine hydrobromide can condense with carbonyl compounds to form imines or amines .

These reactions are foundational in organic synthesis, allowing for the construction of more complex molecules.

Several methods exist for synthesizing isopropylamine hydrobromide:

  • Direct Reaction: Isopropylamine can be synthesized by reacting isopropanol with ammonia in the presence of a catalyst, followed by treatment with hydrobromic acid to form the hydrobromide salt:
     CH3)2CHOH+NH3 CH3)2CHNH2+H2O\text{ CH}_3)_2CHOH+\text{NH}_3\rightarrow \text{ CH}_3)_2CHNH_2+\text{H}_2O
     CH3)2CHNH2+HBr CH3)2CHNH3+Br\text{ CH}_3)_2CHNH_2+\text{HBr}\rightarrow \text{ CH}_3)_2CHNH_3^+\text{Br}^-
  • Biosynthesis: A novel method involves using laccase as a catalyst in the hydroammonation of isopropanol and ammonia under mild conditions, yielding high purity and environmentally friendly outcomes .

These methods highlight the versatility and adaptability of synthetic routes for producing isopropylamine hydrobromide.

Isopropylamine hydrobromide finds utility in various fields:

  • Pharmaceuticals: It serves as an intermediate in drug synthesis.
  • Agriculture: Used in the formulation of herbicides and pesticides.
  • Chemical Industry: Acts as a reagent in organic synthesis and as an additive in plastics and coatings .
  • Laboratory Reagent: Employed in chemical research for synthesizing other compounds.

Interaction studies involving isopropylamine hydrobromide primarily focus on its reactivity with other chemical species. Its ability to form stable complexes with various substrates makes it a valuable reagent in organic synthesis. Additionally, its interactions with biological systems have implications for pharmacology, although detailed studies remain limited.

Isopropylamine hydrobromide shares structural similarities with several other amine salts. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Characteristics
Isopropylamine hydrochlorideC₃H₁₀ClNMore commonly used than the hydrobromide variant; slightly different solubility characteristics.
Ethanolamine hydrobromideC₂H₇BrNUsed primarily in personal care products; has different functional properties due to its primary amine structure.
Propylamine hydrochlorideC₃H₉ClNSimilar reactivity but differs in chain length and properties; often used in pharmaceuticals.

Isopropylamine hydrobromide's unique features include its specific solubility profile and stability compared to other amine salts, making it particularly useful in specialized applications within the chemical industry .

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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